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molecular formula C5H5BF5N B011452 1-Fluoropyridinium tetrafluoroborate CAS No. 107264-09-5

1-Fluoropyridinium tetrafluoroborate

Cat. No. B011452
M. Wt: 184.91 g/mol
InChI Key: PIGQKECRKGMXRG-UHFFFAOYSA-N
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Patent
US04996320

Procedure details

To a 30 ml anhydrous acetonitrile solution containing 0.71 g (8.98 mmole) of pyridine a mixed gas of fluorine and nitrogen (1:9) was introduced at a rate of 20 ml/min. at -40° C. under vigorous stirring, the amount of fluorine gas introduced being 26 mmoles. Subsequently, at the same temperature, 1 ml (8.13 mmole) of an ethereal complex of boron trifluoride as the Lewis acid was added and the resulting solution was stirred for 5 hours. The post treatment was effected as in example 13 to give 0.91 g (yield: 69%) of N-fluoropyridinium tetrafluoroborate, the physical properties of which are reproduced in Table 6.
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethereal complex
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:7]F.[B:9]([F:12])([F:11])[F:10]>C(#N)C>[F:10][B-:9]([F:7])([F:12])[F:11].[F:10][N+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:4.5|

Inputs

Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Two
Name
ethereal complex
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
0.71 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced at a rate of 20 ml/min. at -40° C. under vigorous stirring

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
F[B-](F)(F)F.F[N+]1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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